N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine
Description
N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrrolidine ring attached to a phenyl group and a 2,4-bis(methylsulfonyl)phenyl moiety, which imparts unique chemical properties.
Properties
IUPAC Name |
N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-25(21,22)16-8-9-17(18(12-16)26(2,23)24)19-14-10-11-20(13-14)15-6-4-3-5-7-15/h3-9,12,14,19H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKOAHNRCVFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC2CCN(C2)C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Introduction of the 2,4-bis(methylsulfonyl)phenyl Moiety: This step involves the sulfonation of a phenyl ring followed by methylation to introduce the methylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting cyclooxygenase enzymes in anti-inflammatory research.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]
- 2-(4-methylsulfonylphenyl) indole derivatives
- N,N-Bis(trifluoromethylsulfonyl)aniline
Uniqueness
N-[2,4-bis(methylsulfonyl)phenyl]-1-phenylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a 2,4-bis(methylsulfonyl)phenyl group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
